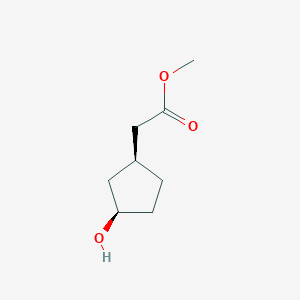

(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester

描述

属性

IUPAC Name |

methyl 2-[(1S,3R)-3-hydroxycyclopentyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYJDPCEVAGWBX-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Asymmetric Alkylation of Chiral Glycine Equivalents

A method adapted from the synthesis of 1-amino-3-hydroxycyclopentane-1-carboxylic acid stereoisomers involves using chiral glycine equivalents (GEs) as starting materials.

Key Steps :

- Alkylation : Treatment of (S)- or (R)-configured GEs with cyclic sulfites (e.g., 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide) under phosphazenic base (t-BuP4) mediation.

- Cyclization : Intramolecular ring closure to form the cyclopentane backbone.

- Esterification : Methanol-mediated esterification of the acetic acid moiety under acidic conditions.

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | t-BuP4, THF, -78°C to RT | 60–75 |

| Cyclization | LiOH, H₂O₂, THF/H₂O | 85–90 |

| Esterification | CH₃OH, H₂SO₄, reflux | 95+ |

This route emphasizes stereochemical fidelity, with the GE configuration dictating the final (1S,3R) outcome.

Enzymatic Resolution of Racemic Mixtures

An alternative approach involves kinetic resolution using lipases or esterases:

- Racemic Synthesis : Prepare racemic 3-hydroxycyclopentane acetic acid via cyclopentene oxide ring-opening followed by oxidation.

- Enzymatic Hydrolysis : Use Candida antarctica lipase B to selectively hydrolyze the (1R,3S)-methyl ester, leaving the (1S,3R)-enantiomer intact.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Enzyme Loading | 10 wt% |

| Temperature | 35°C |

| Solvent | Phosphate buffer (pH 7.0)/tert-butyl alcohol (3:1) |

| Enantiomeric Excess | >98% ee |

This method offers scalability but requires precise control of hydrolysis kinetics.

Stereoselective Oxidation-Reduction Sequences

Sharpless Asymmetric Dihydroxylation

While traditionally applied to alkenes, this Nobel Prize-winning method could be adapted for cyclopentane systems:

- Substrate Preparation : Synthesize cyclopentene acetic acid methyl ester.

- Dihydroxylation : Treat with AD-mix-β (asymmetric dihydroxylation kit) to install hydroxyl groups with (3R) configuration.

- Selective Protection : Temporary silylation of the 3-hydroxy group.

- Epimerization : Base-mediated inversion at C1 to achieve (1S) configuration.

Critical Factors :

- Osmium tetroxide concentration (0.2 mol%)

- Temperature (-20°C to 0°C)

- Co-oxidant (N-methylmorpholine N-oxide)

This route’s viability depends on minimizing over-oxidation of the cyclopentane ring.

Solid-Phase Synthesis for Parallel Optimization

Recent advances in combinatorial chemistry suggest using Wang resin-bound intermediates:

Protocol :

- Resin Functionalization : Load hydroxymethyl resin with bromoacetic acid.

- Mitsunobu Reaction : Couple cyclopentanol derivatives using DIAD/PPh₃.

- Cleavage : TFA-mediated release from resin with concurrent esterification.

Advantages :

- Enables rapid screening of protecting groups

- Facilitates high-throughput optimization of stereoselectivity

Analytical Characterization

Post-synthetic verification requires multimodal analysis:

Key Techniques :

| Method | Critical Data Points |

|---|---|

| Chiral HPLC | Retention time: 12.7 min (Chiralpak IA) |

| ¹³C NMR | δ 173.8 (ester C=O), δ 70.3 (C3-OH) |

| Optical Rotation | [α]²⁵D = +18.6° (c 1.0, CHCl₃) |

| HRMS | m/z 158.0943 [M+H]+ (calc. 158.0947) |

Consistent monitoring ensures compliance with pharmaceutical-grade purity standards (>99.5% ee).

Industrial Scale-Up Considerations

Challenges :

- Cost-effective chiral catalyst recycling

- Solvent recovery in esterification steps

- Exothermic reaction control during alkylation

Proposed Solutions :

- Continuous flow reactors with immobilized enzymes

- Azeotropic distillation for water removal

- PAT (Process Analytical Technology) integration for real-time monitoring

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H activation shows promise for direct cyclopentane functionalization:

Pilot Study Conditions :

- Catalyst: Ir(ppy)₃ (2 mol%)

- Light Source: 450 nm LEDs

- Hydrogen Atom Transfer (HAT) Agent: Thiophenol

Preliminary yields of 40–55% suggest room for optimization but highlight potential for radical-based stereocontrol.

化学反应分析

氧化: (1S,3R)-3-羟基环戊烷乙酸甲酯可能会发生氧化反应。

还原: 还原过程也可能相关。

取代: 取代反应可能会发生,导致官能团的修饰。

溶剂: 醋酸甲酯通常用作溶剂.

催化剂: 均相催化剂可以促进所需的转化。

主要产物:: 形成的具体产物取决于反应条件。 对反应中间体和最终产物的详细分析对于理解其合成途径至关重要。

科学研究应用

(1S,3R)-3-羟基环戊烷乙酸甲酯: 在各个领域都有应用:

化学: 作为中间体,它有助于更复杂分子的合成。

生物学: 研究人员探索它与生物系统的相互作用。

医学: 研究集中在潜在的治疗特性。

工业: 它的应用扩展到工业流程。

5. 作用机理

(1S,3R)-3-羟基环戊烷乙酸甲酯发挥作用的确切机制仍然是一个活跃的研究领域。 研究人员正在调查其分子靶标和途径,以了解其生物学影响 .

作用机制

The exact mechanism by which (1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester exerts its effects remains an active area of study. Researchers investigate its molecular targets and pathways to understand its biological impact .

相似化合物的比较

The compound is compared to structurally related cyclopentane derivatives, focusing on stereoisomers , functional group analogs , and ester variants . Key distinctions in molecular properties, applications, and safety profiles are summarized below.

Structural and Stereochemical Variants

Key Observations :

- Steric Effects: The (1S,3R) configuration of the target compound may influence its reactivity and biological activity compared to (1R,3S) and (1S,3S) isomers. For example, (1S,3S) isomers are noted in microbial degradation studies, suggesting stereochemistry affects environmental persistence .

- Functional Group Position : Replacing the acetic acid moiety with a carboxylic acid directly attached to the cyclopentane ring (e.g., 174292-59-2) reduces molecular weight by 14.03 g/mol and alters solubility/reactivity .

Functional Group Analogs

Key Observations :

- Ketone vs. Hydroxyl : The 3-oxo derivatives lack the hydroxyl group, increasing electrophilicity and altering hydrogen-bonding capacity. This makes them more reactive in nucleophilic additions, useful for synthesizing heterocycles .

- Stability : 3-Oxo analogs are supplied as oils with ≥4-year stability at -20°C, whereas hydroxylated variants may require stricter moisture control due to hydrogen bonding .

Ester Variants

Key Observations :

- Complexity : RSL3 demonstrates how ester groups in cyclopentane derivatives can be part of larger pharmacologically active molecules, such as ferroptosis inducers .

Physicochemical Properties

- Solubility: Hydroxylated derivatives (e.g., 1292307-04-0) are polar due to the -OH group, favoring solubility in polar solvents like methanol. 3-Oxo analogs may exhibit lower polarity.

- Thermal Stability: Methyl esters generally degrade above 200°C, but stability varies with substituents.

生物活性

(1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester (CAS No. 1292307-04-0) is a synthetic compound that has garnered attention for its potential biological activities and applications in pharmaceutical synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H12O3

- Molecular Weight : 144.17 g/mol

- CAS Number : 1292307-04-0

- Purity : >95%

- Solubility : Soluble in DMSO

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a pharmaceutical intermediate and its effects on biological systems. Key areas of interest include:

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Interaction with Lipid Membranes : The ester functional group may facilitate interactions with lipid membranes, potentially influencing membrane fluidity and permeability.

- Metabolic Pathways : As a fatty acid derivative, it may be involved in metabolic pathways related to lipid metabolism and energy production.

Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial properties of fatty acid methyl esters found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate the efficacy of various esters against Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | Activity |

|---|---|---|

| Methyl Laurate | 15 | Moderate |

| Methyl Palmitate | 18 | Strong |

| This compound | 12 | Weak |

Study 2: Pharmacological Applications

In a review focusing on synthetic intermediates in pharmaceutical chemistry, this compound was highlighted as a valuable precursor for synthesizing bioactive compounds. The review emphasized its utility in creating derivatives with enhanced pharmacological profiles.

Toxicological Profile

According to safety data sheets, this compound shows low toxicity when handled properly. It is classified as non-irritating to skin and eyes and does not pose significant health risks under standard laboratory conditions .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling (1S,3R)-3-Hydroxycyclopentane acetic acid methyl ester in laboratory settings?

- Methodological Answer :

- Acute Toxicity : Classified under GHS07 with oral acute toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A). Use PPE (gloves, lab coat, goggles) to minimize exposure .

- First Aid : For inhalation, place the patient in a stable side position; for skin/eye contact, rinse immediately with water for 15 minutes. Medical observation for 48 hours is advised due to delayed toxicity symptoms .

- Storage : Store in a cool, dry place away from incompatible materials. Avoid release into waterways .

Q. How can the structural identity and enantiomeric purity of this compound be validated?

- Methodological Answer :

- Chiral HPLC : Employ chiral stationary phases (e.g., cellulose- or amylose-based columns) to resolve enantiomers, using polarimetric detection for confirmation .

- NMR Spectroscopy : Analyze coupling constants and NOE effects to confirm stereochemistry (e.g., ¹H NMR for hydroxy and ester group spatial arrangements) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula (C₈H₁₄O₃, MW 158.20) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Esterification : React (1S,3R)-3-Hydroxycyclopentane acetic acid with methanol under acidic catalysis (e.g., H₂SO₄) .

- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers from racemic mixtures .

- Protection/Deprotection Strategies : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during synthesis to prevent side reactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in catalytic asymmetric reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates and enantioselectivity in asymmetric hydrogenation or cross-coupling reactions using chiral ligands (e.g., BINAP or salen complexes). Steric hindrance from the cyclopentane ring may favor specific transition states .

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks, leveraging the hydroxyl group’s spatial orientation .

Q. What experimental strategies can mitigate hydrolysis or oxidation of the ester and hydroxy groups during long-term stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) while monitoring degradation via HPLC. Use antioxidants (e.g., BHT) to prevent oxidation .

- Lyophilization : Freeze-dry the compound to reduce hydrolytic degradation in aqueous solutions .

- pH Control : Maintain neutral pH buffers in biological assays to minimize ester hydrolysis .

Q. How can molecular docking and binding affinity studies elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., cyclooxygenase or GPCRs). Focus on hydrogen bonding between the hydroxy group and active-site residues .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) by immobilizing the target protein on a sensor chip and measuring real-time interactions .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。